hexa-L-alanine
Description
Hexa-L-alanine (CAS 10576-91-7) is a synthetic homohexameric peptide composed of six L-alanine residues linked via amide bonds. Its chemical formula is C₁₈H₃₂N₆O₇, with a molecular weight of 444.48 g/mol . The compound appears as a white to off-white solid with a melting point of 176–179°C (decomposition) and is slightly soluble in acidic aqueous solutions and water. It is typically stored at -15°C to maintain stability . Hexa-L-alanine serves as a model system for studying peptide self-assembly, secondary structure formation (e.g., β-sheets), and crystallization behavior due to its repetitive alanine backbone .
Properties
CAS No. |
111652-29-0 |
|---|---|
Molecular Formula |
C18H32N6O7 |
Molecular Weight |
444.5 g/mol |
IUPAC Name |
2-[[(2S)-2-[2-[[(2S)-2-[2-(2-aminopropanoylamino)propanoylamino]propanoyl]amino]propanoylamino]propanoyl]amino]propanoic acid |
InChI |
InChI=1S/C18H32N6O7/c1-7(19)13(25)20-8(2)14(26)21-9(3)15(27)22-10(4)16(28)23-11(5)17(29)24-12(6)18(30)31/h7-12H,19H2,1-6H3,(H,20,25)(H,21,26)(H,22,27)(H,23,28)(H,24,29)(H,30,31)/t7?,8?,9-,10?,11-,12?/m0/s1 |
InChI Key |
ZLHDFPIXRRJBKM-NQJBZEPTSA-N |
SMILES |
CC(C(=O)NC(C)C(=O)NC(C)C(=O)NC(C)C(=O)NC(C)C(=O)NC(C)C(=O)O)N |
Isomeric SMILES |
C[C@@H](C(=O)NC(C)C(=O)O)NC(=O)C(C)NC(=O)[C@H](C)NC(=O)C(C)NC(=O)C(C)N |
Canonical SMILES |
CC(C(=O)NC(C)C(=O)NC(C)C(=O)NC(C)C(=O)NC(C)C(=O)NC(C)C(=O)O)N |
sequence |
AAAAAA |
Synonyms |
2-[[(2S)-2-[2-[[(2S)-2-[2-(2-aminopropanoylamino)propanoylamino]propanoyl]amino]propanoylamino]propanoyl]amino]propanoic acid |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structurally Analogous Compounds
Shorter Alanine Oligomers
While the provided evidence lacks explicit data on tri- or tetra-alanine, shorter alanine oligomers generally exhibit distinct physicochemical properties compared to hexa-L-alanine:
- Solubility: Shorter chains (e.g., tri-alanine) are more water-soluble due to reduced hydrophobic interactions and lower molecular weight.
- Thermal Stability : Longer peptides like hexa-L-alanine have higher melting points due to increased intermolecular hydrogen bonding and van der Waals interactions.
N-Substituted Alanine Derivatives
- N-Methyl-L-alanine (CAS 3913-67-5): Structure: Features a methyl group on the amino nitrogen, reducing hydrogen-bonding capacity. Applications: Used in peptidomimetics to enhance metabolic stability by resisting protease cleavage. Unlike hexa-L-alanine, it cannot form extended secondary structures due to steric hindrance .
- Applications: Potential use in drug design for targeting hydrophobic protein pockets, contrasting with hexa-L-alanine’s role in structural studies .
Aromatic and Cyclic Alanine Derivatives
- 3-(2,5-Cyclohexadienyl)-L-alanine: Structure: A cyclohexadienyl group replaces the alanine side chain’s methyl group. Synthesis: Produced via enzymatic reactions with phenylalanine ammonia-lyase, indicating utility as a substrate analog in enzyme mechanism studies. Unlike hexa-L-alanine, this derivative is monomeric and non-polymeric .
Heterocyclic Alanine Conjugates
- Isoxazole-L-alanine Acid Conjugates: Structure: Combines an isoxazole ring with alanine, enabling hydrogen bonding and metal coordination. Synthesis: Prepared via HATU/DIPEA-mediated coupling and LiOH hydrolysis . Drug Potential: QikProp analysis confirms compliance with Lipinski’s Rule of Five, suggesting oral bioavailability—a contrast to hexa-L-alanine, which exceeds typical molecular weight limits for oral drugs .
Other Derivatives
- N-Phthalyl-L-alanine: Structure: Phthalyl group protects the amino group during peptide synthesis. Applications: Used as a building block in solid-phase synthesis, differing from hexa-L-alanine’s role as a standalone structural peptide .
Physicochemical and Functional Comparisons
Table 1: Key Properties of Hexa-L-alanine and Analogous Compounds
*Calculated from formula C₄H₉NO₂.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
